1-Benzyl-4-bromo-1H-indazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
914311-46-9 |
|---|---|
Molecular Formula |
C14H11BrN2 |
Molecular Weight |
287.15 g/mol |
IUPAC Name |
1-benzyl-4-bromoindazole |
InChI |
InChI=1S/C14H11BrN2/c15-13-7-4-8-14-12(13)9-16-17(14)10-11-5-2-1-3-6-11/h1-9H,10H2 |
InChI Key |
JDYTWWJKFMXCQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=N2)C(=CC=C3)Br |
Origin of Product |
United States |
Historical Context and Evolution of Indazole Derivatives in Chemical Biology
The journey of indazole and its derivatives in the realm of chemical biology is a compelling narrative of scientific curiosity and therapeutic innovation. First synthesized in 1883 by Hermann Emil Fischer, indazole is a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring. wikipedia.orgjchr.org While indazole itself is rare in nature, with a few exceptions like the alkaloids nigellicine (B1251354) and nigeglanine, its synthetic derivatives have become a cornerstone of medicinal chemistry. wikipedia.org
The initial explorations into indazole chemistry were primarily academic, focusing on understanding the fundamental properties and reactivity of this novel heterocyclic system. However, as the 20th century progressed, the therapeutic potential of indazole derivatives began to be recognized. One of the earliest and most well-known examples is Benzydamine, a non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties, first synthesized in the 1960s. wikipedia.orgbeilstein-journals.org This discovery marked a turning point, showcasing the potential of the indazole scaffold to yield clinically relevant molecules.
The subsequent decades witnessed an explosion of research into indazole chemistry, leading to the development of a diverse range of compounds with a wide spectrum of biological activities. This has resulted in the successful marketing of several indazole-based drugs and numerous candidates entering clinical trials. nih.govresearchgate.net
Significance of the Indazole Heterocyclic Scaffold in Medicinal Chemistry Research
The indazole scaffold is considered a "privileged" structure in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. nih.govsamipubco.com This versatility stems from the unique structural and electronic properties of the indazole ring system.
The fusion of an aromatic benzene (B151609) ring with a pyrazole (B372694) ring creates a system with a distinct distribution of electrons and hydrogen bonding capabilities. samipubco.com The two nitrogen atoms within the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating interactions with a wide range of biological macromolecules, including enzymes and receptors. samipubco.com Furthermore, the bicyclic nature of the scaffold provides a rigid framework that can be readily functionalized at various positions, allowing for the fine-tuning of steric and electronic properties to optimize binding affinity and selectivity for a specific target. researchgate.netsamipubco.com
The indazole core is a key component in a multitude of therapeutic agents, demonstrating its broad applicability. nih.govresearchgate.net These derivatives have shown a remarkable range of pharmacological activities, including but not limited to:
Anti-inflammatory: As exemplified by Benzydamine. nih.govnih.gov
Anticancer: A significant area of research, with several indazole-based kinase inhibitors approved for cancer therapy. nih.govnih.gov
Antimicrobial: Including antibacterial and antifungal properties. nih.govresearchgate.net
Antiviral: With activity against viruses such as HIV. nih.govresearchgate.net
Neurological Disorders: Showing potential in treating conditions like neurodegeneration. nih.gov
This wide range of biological activities underscores the immense value of the indazole scaffold as a starting point for the design and discovery of new drugs. nih.govresearchgate.net
Positioning of Halogenated and N Substituted Indazoles in Modern Drug Discovery Programs
Regioselective N1-Alkylation Strategies for Indazole Derivatives
The selective alkylation of the indazole nitrogen atoms (N1 and N2) is a fundamental challenge in the synthesis of N-substituted indazoles. The formation of regioisomeric mixtures is common, often necessitating tedious purification steps and leading to reduced yields of the desired product. Consequently, the development of methodologies that favor alkylation at the N1 position is of paramount importance for the synthesis of compounds like this compound.
A prevalent strategy to achieve N1-selectivity involves the careful selection of the base and solvent system. Studies have shown that the combination of sodium hydride (NaH) in a dipolar aprotic solvent like tetrahydrofuran (B95107) (THF) can provide excellent regioselectivity for N1-alkylation. nih.govnih.gov This preference is attributed to the thermodynamic stability of the N1-anion. For instance, the reaction of a substituted indazole with an alkyl bromide in the presence of NaH in THF has been shown to yield the N1-alkylated product with high selectivity. nih.govnih.gov The N1-anion is generally considered to be more sterically accessible for reaction with electrophiles compared to the N2-anion.
Another approach to control regioselectivity is through thermodynamic equilibration. It has been demonstrated that in some cases, the initially formed N2-alkylated product can isomerize to the more thermodynamically stable N1-isomer under specific reaction conditions, such as prolonged heating. nih.gov
The nature of the substituent on the indazole ring also plays a critical role in directing the regiochemical outcome of N-alkylation. Electron-withdrawing groups at certain positions can influence the acidity of the N-H protons and the stability of the corresponding anions, thereby affecting the N1/N2 ratio. Conversely, steric hindrance near the N1 or N2 positions can direct the incoming electrophile to the less hindered nitrogen. For example, substituents at the C7 position can sterically hinder the N1 position, potentially favoring N2-alkylation. nih.govnih.gov
A two-step procedure involving the formation of an enamine followed by hydrogenation has been developed for the selective N1-alkylation of indazoles with simple alkyl side chains. rsc.orgnih.gov This method demonstrates high selectivity for the N1 position, with the major side product being an aminal pseudo-dimer. rsc.orgnih.gov The use of Dean-Stark conditions to remove water is crucial for maximizing the conversion to the desired N1-alkylated product. rsc.orgnih.gov
| Reaction Conditions | N1:N2 Selectivity | Notes | Reference |
| NaH, THF, Alkyl bromide | High N1 selectivity | Thermodynamically controlled | nih.govnih.gov |
| K2CO3, DMF, Alkyl halide | ~1:1 mixture | dergipark.org.tr | |
| Enamine formation then hydrogenation | Exclusive N1 selectivity | Effective for simple alkyl chains | rsc.orgnih.gov |
| Mitsunobu reaction | Can favor N2-alkylation | Dependent on substrate | nih.gov |
Targeted Bromination Techniques for Indazole Scaffolds at C-4 Position
The introduction of a bromine atom at the C-4 position of the indazole ring is a key step in the synthesis of this compound. Electrophilic bromination is the most common method for this transformation.
A direct approach involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in a suitable solvent such as acetonitrile. google.com The regioselectivity of the bromination is influenced by the existing substituents on the indazole ring. For instance, the bromination of 3-fluoro-2-methylaniline (B146951) followed by cyclization and deprotection has been used to synthesize 5-bromo-4-fluoro-1H-indazole, highlighting a strategy where bromination precedes the indazole ring formation. google.com
In some cases, direct bromination of the indazole core can lead to a mixture of products. Therefore, a sequential approach involving nitration, reduction to an amine, and a Sandmeyer reaction can be employed to introduce a bromine atom at a specific position. For example, nitration of an indazole at the 4-position, followed by reduction of the nitro group to an amine, and subsequent diazotization and treatment with a copper(I) bromide source can yield the 4-bromoindazole.
Copper-promoted N-alkylation and C-4 bromination of arylamines using alkyl bromides has been described as a method for difunctionalization, which could be conceptually applied to indazole precursors. acs.org
| Reagent | Position of Bromination | Substrate | Reference |
| N-Bromosuccinimide (NBS) | C4 | 3-Fluoro-2-methylaniline (precursor) | google.com |
| 1. Fuming HNO3, 2. Catalytic Hydrogenation, 3. Diazotization, CuBr | C4 | Dichloroindazole |
Convergent and Divergent Synthetic Approaches to Functionalized Indazoles
Both convergent and divergent synthetic strategies are employed to build libraries of functionalized indazoles, including derivatives of this compound.
Convergent synthesis involves the separate synthesis of key fragments of the target molecule, which are then coupled together in the final steps. For the synthesis of 1,3-diarylsubstituted indazoles, a convergent approach utilizing a Suzuki cross-coupling reaction of a 3-iodo-N-Boc indazole derivative with an arylboronic acid, followed by deprotection and N-arylation, has been reported. nih.gov This strategy allows for the independent variation of substituents at the N1 and C3 positions.
Divergent synthesis starts from a common intermediate that is elaborated into a variety of structurally diverse analogues. A divergent synthesis of indazole N-oxides has been achieved through a one-pot cascade reaction of N-nitrosoanilines with diazo compounds. researchgate.netrsc.org This method allows for the introduction of diverse functionalities. Another divergent approach involves the regioselective C-H alkenylation of pyrazoles, which can then be cyclized to form functionalized indazoles. ibs.re.kr This strategy provides access to a wide range of indazole derivatives by varying the pyrazole (B372694) and alkene starting materials. ibs.re.kr Electrochemical methods have also been employed for the divergent synthesis of 1H-indazoles and their N-oxides, which can be further functionalized through C-H activation. nih.gov
Novel Carbon-Nitrogen Bond Formation Methodologies in Indazole Synthesis
The formation of the indazole ring system itself relies on the creation of a crucial nitrogen-nitrogen (N-N) bond and a carbon-nitrogen (C-N) bond. Several novel methodologies have been developed to achieve this efficiently.
One-pot, three-component reactions have emerged as a powerful tool for the synthesis of indazoles. A copper-catalyzed reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) allows for the synthesis of 2H-indazoles through sequential C-N and N-N bond formation. organic-chemistry.orgcapes.gov.br This method offers a broad substrate scope and high tolerance for various functional groups. organic-chemistry.orgcapes.gov.br
Another innovative approach involves a cascade N-N bond forming reaction for the synthesis of indazole acetic acid scaffolds. researchgate.net This method involves heating 3-amino-3-(2-nitroaryl)propanoic acids with a suitable nucleophile/solvent under basic conditions. researchgate.net
Transition metal-catalyzed C-H activation and annulation reactions have also been utilized for indazole synthesis. For example, Rh(III)-catalyzed C-H [4+1] annulation of azobenzenes with CF3-imidoyl sulfoxonium ylides provides access to CF3-containing indazoles. mdpi.com Similarly, a copper/palladium cooperatively catalyzed tandem C-N and C-P bond formation between 2-alkynyl azobenzenes and P(O)H compounds has been developed for the synthesis of phosphorated 2H-indazoles. nih.gov
Expedited Synthetic Routes for Library Preparation of Indazole Derivatives
The demand for large libraries of indazole derivatives for high-throughput screening in drug discovery has driven the development of expedited synthetic routes. These methods often employ solid-phase synthesis or streamlined multi-step solution-phase sequences.
A notable example is the development of a Buchwald-Hartwig amination for the accelerated library synthesis of 3-substituted indazole derivatives that act as Cereblon (CRBN) binders. nih.govablesci.com This method allows for the direct cross-coupling of unprotected glutarimides with amines, streamlining the synthesis of these potential protein degraders. nih.gov
The development of regioselective N-alkylation protocols, as discussed in section 2.1, is also crucial for library synthesis, as it avoids the need for tedious purification of regioisomers. nih.govnih.gov A highly selective and scalable N1-indazole alkylation has been developed, which is suitable for large-scale manufacture and library preparation. rsc.orgnih.gov
Furthermore, the use of microwave-assisted synthesis has been shown to accelerate reactions such as the preparation of 3-aryl-NH-indazoles from 3-iodo-N-Boc indazoles via Suzuki coupling. nih.gov
Molecular Docking Studies for Ligand-Target Binding Affinity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed to forecast the binding mode and affinity of small molecule ligands to the active site of a protein. For indazole derivatives, docking studies have been instrumental in identifying potential therapeutic targets and optimizing lead compounds.
Research has shown that the indazole scaffold is a versatile pharmacophore for designing inhibitors of various enzymes. nih.gov Docking studies on newly synthesized 1H-indazole derivatives have been performed against several key protein targets implicated in diseases like cancer. For instance, computational docking analysis of substituted indazoles against the breast cancer-associated aromatase enzyme has identified compounds with strong binding affinities. derpharmachemica.com One such derivative, compound 5f, exhibited a high binding energy of -8.0 kcal/mol, forming hydrogen bonds with the NH1 and NH2 atoms of the active site residue Arg115. derpharmachemica.com Other analogues, 5g and 5n, showed similar binding energies of -7.7 kcal/mol, with interactions primarily involving residues Arg115 and Met374. derpharmachemica.com
In another study focusing on cyclooxygenase-2 (COX-2), an enzyme linked to inflammation, a derivative named 6-bromo-1H-indazol-1-yl-(4-fluorophenyl) methanone (B1245722) (BPF) displayed a binding energy of -8.49 kcal/mol. innovareacademics.in This interaction was characterized by a carbon-hydrogen bond with Ala527 and an amide-π stacked bond with Gly526. innovareacademics.in The most potent compound in this series, 6-bromo-1H-indazol-1-yl-(3,4-difluorophenyl) methanone (BDF), achieved a binding energy of -9.11 kcal/mol. innovareacademics.in
Furthermore, docking models have been used to understand the inhibitory activity of 1H-indazoles against Indoleamine 2,3-dioxygenase 1 (IDO1), an important cancer immunotherapy target. nih.gov These models revealed effective interactions between the indazole compounds and the ferrous ion of the heme group within the enzyme's active site, as well as with key residues in hydrophobic pockets, which is crucial for their inhibitory function. nih.gov
| Indazole Derivative | Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues | Source |
|---|---|---|---|---|
| Compound 5f | Aromatase | -8.0 | Arg115 | derpharmachemica.com |
| Compound 5g / 5n | Aromatase | -7.7 | Arg115, Met374 | derpharmachemica.com |
| 6-bromo-1H-indazol-1-yl-(3,4-difluorophenyl) methanone (BDF) | COX-2 (3NT1) | -9.11 | N/A | innovareacademics.in |
| (6-bromo-1H-indazol-1-yl) (p-tolyl) methanone (BPT) | COX-2 (3NT1) | -8.80 | N/A | innovareacademics.in |
| 6-bromo-1H-indazol-1-yl-(4-fluorophenyl) methanone (BPF) | COX-2 (3NT1) | -8.49 | Ala527, Gly526, Tyr385 | innovareacademics.in |
| Compound 2g | IDO1 | IC50 = 5.3µM | Heme, Hydrophobic Pockets A & B | nih.gov |
Molecular Dynamics Simulations in Indazole-Protein Systems
While molecular docking provides a static snapshot of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the complex over time. mdpi.commdpi.com MD simulations are performed on the most promising docked complexes to validate their stability and understand the nuances of their interaction. tandfonline.com
In studies of indazole derivatives as Hypoxia-Inducible Factor 1α (HIF-1α) inhibitors, MD simulations of the most potent compound showed good binding efficiency and stability within the active site of the HIF-1α protein. nih.gov Similarly, MD simulations were used to confirm the stability of indazole derivatives complexed with the COX-2 enzyme and Trypanothione (B104310) Reductase (TryR). innovareacademics.intandfonline.com These simulations typically involve analyzing the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the protein-ligand complex over a set period, such as 50 nanoseconds, to ensure the ligand remains stably bound. tandfonline.com
MD simulations have also been employed to elucidate the unbinding pathways of indazole from the active site of Cytochrome P450 2E1 (CYP2E1). nih.gov These simulations identified specific channels (2a and 2c) through which the ligand exits and highlighted key amino acid residues, Phe298 and Phe478, that act as "gatekeepers" in this process. nih.gov Such studies are crucial for understanding drug residence time and for designing inhibitors with improved pharmacokinetic properties. longdom.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Indazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. aboutscience.eu By identifying the physicochemical properties and structural features that influence activity, QSAR models can predict the potency of new, unsynthesized compounds and guide the design of more effective analogues. nih.gov
Both 2D and 3D-QSAR models have been developed for various series of indazole derivatives. For a set of indazoles designed as Tyrosine Threonine Kinase (TTK) inhibitors, a 2D-QSAR model generated by the Multiple Linear Regression (MLR) method showed a high correlation coefficient (r²) of 0.9512 and strong predictive power, with a q² of 0.8998 and a pred_r² of 0.8661. longdom.org A 3D-QSAR model for the same series also demonstrated high predictive accuracy with a q² of 0.9132, emphasizing the importance of steric descriptors for anticancer activity. longdom.orglongdom.org
In another study on indazole compounds inhibiting SAH/MTAN-mediated quorum sensing, a developed QSAR model could explain 85.2% of the variance in inhibitory activity (R² = 0.852) and had good predictive ability (external predictability of 68.5%). aboutscience.eu Field and Gaussian-based 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors have also been performed, generating steric and electrostatic contour maps that provide a structural framework for designing new, more potent inhibitors. nih.gov
| Inhibitor Target | QSAR Model Type | Key Statistical Parameters | Source |
|---|---|---|---|
| Tyrosine Threonine Kinase (TTK) | 2D-QSAR (MLR) | r² = 0.9512, q² = 0.8998, pred_r² = 0.8661 | longdom.org |
| 3D-QSAR (kNN) | q² = 0.9132 | longdom.org | |
| SAH/MTAN | 2D & 3D QSAR (GA-MLR) | R² = 0.852, Pred_R² = 0.781 | aboutscience.eu |
| HIF-1α | 3D-QSAR (Field and Gaussian) | Validated through PLS, generated steric/electrostatic maps | nih.gov |
Density Functional Theory (DFT) Calculations for Mechanistic Elucidation of Indazole Functionalization
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov In organic chemistry, it is a powerful tool for elucidating reaction mechanisms, calculating reaction energies, and understanding the stability of transition states. acs.org
DFT calculations have been crucial in understanding the C3-functionalization of indazoles, a traditionally difficult transformation due to the low nucleophilicity of the C3-position. chemrxiv.orgnih.gov For the CuH-catalyzed C3-allylation of 1H-N-(benzoyloxy)indazoles, DFT studies revealed that the reaction proceeds through a six-membered Zimmerman-Traxler-type transition state, rather than an alternative oxidative addition/reductive elimination pathway. nih.govnih.gov This mechanism is favored because it avoids a less stable Cu(III) intermediate and is stabilized by a dative Cu-N2 bond. nih.gov The calculations also explained the high enantioselectivity of the reaction, which is governed by steric interactions between the ligand, the substrate, and the leaving group in the transition state. mit.edu
In a separate study on the Rhodium(II)-catalyzed C-H functionalization of indoles, a related heterocycle, DFT calculations detailed a mechanism involving a nucleophilic attack from the indole (B1671886) C3 atom onto the carbene, forming a carbonium ylide intermediate. acs.org This is followed by a nih.govaboutscience.eu-proton transfer to yield a free enol, which then tautomerizes to the final C-H insertion product. The initial nucleophilic attack was found to have a low energy barrier of 6.0 kcal/mol, indicating high reactivity. acs.org Such mechanistic insights are vital for optimizing reaction conditions and expanding the synthetic utility of indazole functionalization.
Mechanistic Studies of Biological Activities of 1 Benzyl 4 Bromo 1h Indazole Derivatives in Vitro Focus
Antimicrobial Modalities of Action for 4-Bromo-1H-indazole Derivatives
Antibacterial Spectrum and Efficacy Against Specific Bacterial Strains (e.g., Staphylococcus epidermidis, Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Escherichia coli)
A series of novel 4-bromo-1H-indazole derivatives have been synthesized and evaluated for their in vitro antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. nih.gov These compounds were designed as potential inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein involved in bacterial cell division. nih.gov The results of these studies indicate that this class of compounds demonstrates a more pronounced activity against certain Gram-positive bacteria, particularly Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes. nih.gov
The efficacy against Staphylococcus aureus varies among the derivatives. For instance, compounds 12 and 18 from one study showed significantly potent activity against a penicillin-resistant strain of S. aureus, being 256 times more active than the reference compound 3-methoxybenzamide (B147233) (3-MBA). nih.gov Specifically against S. aureus ATCC29213, compound 18 was 64-fold more active than 3-MBA. nih.gov
One of the most notable findings was the activity of compound 9 against penicillin-susceptible S. pyogenes, where it demonstrated a minimum inhibitory concentration (MIC) of 4 µg/mL. nih.gov This potency was 32 times greater than that of 3-MBA and curcumin, and twice as active as ciprofloxacin, a commonly used antibiotic. nih.gov However, its activity was four times less than that of oxacillin (B1211168) sodium. nih.gov
In contrast, the activity of these 4-bromo-1H-indazole derivatives against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa was generally moderate. nih.gov Some of the synthesized compounds showed a minimum cell division concentration of 128 µg/mL against S. aureus ATCC25923, E. coli ATCC25922, and P. aeruginosa ATCC27853. nih.gov The development of indazole-quinolone hybrids has also been explored as anti-virulence agents against P. aeruginosa, focusing on quenching its pathogenicity without inhibiting growth. mdpi.comresearchgate.net
| Compound | Bacterial Strain | Activity (MIC, µg/mL) | Notes |
|---|---|---|---|
| Compound 9 | S. pyogenes PS | 4 | 32x more active than 3-MBA and curcumin; 2x more active than ciprofloxacin. nih.gov |
| Compound 18 | S. aureus ATCC29213 | - | 64x more active than 3-MBA; 4x weaker than ciprofloxacin. nih.gov |
| Compounds 12 & 18 | Penicillin-Resistant S. aureus | - | 256x more potent than 3-methoxybenzamide (3-MBA). nih.gov |
| Various Derivatives | S. aureus ATCC25923 | 128 (Min. Cell Division Conc.) | Moderate inhibition of cell division. nih.gov |
| Various Derivatives | E. coli ATCC25922 | 128 (Min. Cell Division Conc.) | Moderate inhibition of cell division. nih.gov |
| Various Derivatives | P. aeruginosa ATCC27853 | 128 (Min. Cell Division Conc.) | Moderate inhibition of cell division. nih.gov |
Antifungal Properties and Target Interactions (e.g., C. albicans, Pythium aphanidermatum, Rhizoctonia solani)
Indazole derivatives have demonstrated a wide range of pharmacological activities, including antifungal properties. nih.gov Research into various heterocyclic compounds has shown their potential as effective antifungal agents, often targeting essential components of the fungal cell. nih.gov
Specifically against Candida albicans, an opportunistic fungal pathogen, certain pyrrolo[1,2-a]quinoline (B3350903) analogues, which share heterocyclic structural motifs with indazoles, have shown significant inhibitory potential. semanticscholar.org The mechanism of action for many antifungal azole derivatives involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. mdpi.com For instance, some benzimidazole-oxadiazole compounds, which are also heterocyclic structures, have been shown to inhibit lanosterol (B1674476) 14-α-demethylase, a key enzyme in the ergosterol pathway. mdpi.com While direct studies on 1-benzyl-4-bromo-1H-indazole are limited, the broader class of azole-containing compounds, including indazoles, often function through this mechanism. mdpi.com
In the context of plant pathogens, derivatives of benzothiazole-appended bis-triazoles have been synthesized and screened for their antifungal activity against Rhizoctonia solani, a fungus that causes significant crop damage. nih.gov These compounds displayed excellent antifungal activity at concentrations ranging from 0.62 µM to 10 µM, with ED50 values (effective concentration to inhibit 50% growth) being a key metric of their potency. nih.gov The primary target for many antifungal agents against such plant pathogens is often ergosterol in the fungal cell membrane, which maintains permeability, fluidity, and viability. nih.gov There is limited specific data available regarding the activity of this compound derivatives against Pythium aphanidermatum.
| Compound Class | Fungal Strain | Activity | Target/Mechanism |
|---|---|---|---|
| Benzothiazole-appended bis-triazole derivatives | Rhizoctonia solani | Excellent activity at 0.62–10 µM. nih.gov | Likely targets ergosterol in the fungal cell membrane. nih.gov |
| Benzimidazole-oxadiazole derivatives | Candida albicans | Potent activity (MIC50 as low as 1.95 µg/mL for some derivatives). mdpi.com | Inhibition of lanosterol 14-α-demethylase, disrupting ergosterol biosynthesis. mdpi.com |
| Pyrrolo[1,2-a]quinoline derivatives | Candida albicans | High activity (MICs as low as 0.4 µg/mL for some derivatives). semanticscholar.org | Targets pathogenic proteins such as secreted aspartic protease 3. semanticscholar.org |
Antiprotozoal Activity (e.g., Leishmania spp.)
Leishmaniasis, a disease caused by protozoa of the genus Leishmania, is a significant global health issue for which current treatments have notable drawbacks, including toxicity and emerging resistance. nih.govnih.gov This has spurred research into novel therapeutic agents, with heterocyclic compounds like indazole derivatives being explored for their potential antiprotozoal activity.
The search for new antileishmanial drugs often involves targeting enzymes essential to the parasite's survival and distinct from the host's metabolic pathways. nih.gov One such target is trypanothione (B104310) reductase, an enzyme crucial for trypanosomatids but absent in mammals. nih.gov In silico studies of 1,4-naphthoquinone (B94277) derivatives, another class of compounds with antiprotozoal potential, have evaluated their interaction with key Leishmania proteins like trypanothione reductase, arginase, and aminotransferase. mdpi.com
While direct in vitro studies on this compound against Leishmania are not extensively detailed in the available literature, related benzimidazole (B57391) derivatives have been assessed for their efficacy. nih.gov In one study, a 3-Cl phenyl-substituted benzimidazole demonstrated a potent antileishmanial effect against Leishmania major with an IC50 value of 0.6787 µg/mL, comparable to the standard drug Amphotericin B. nih.gov Given the structural similarities and broad biological activities of nitrogen-containing heterocyclic compounds, it is plausible that indazole derivatives could exhibit similar antiprotozoal properties, warranting further investigation. mdpi.com
Anti-Inflammatory Action Pathways of Indazole Analogues
Indazole and its derivatives are recognized for a wide array of pharmacological properties, including significant anti-inflammatory activity. nih.govmdpi.comnih.gov The inflammatory response is a complex biological process, and when dysregulated, it can lead to chronic diseases. nih.gov Many anti-inflammatory drugs function by targeting key enzymes and pathways involved in the production of inflammatory mediators. researchgate.net
Research has shown that indazole derivatives can dose-dependently and time-dependently inhibit inflammation in in vivo models, such as carrageenan-induced hind paw edema in rats. nih.govresearchgate.net The mechanisms underlying this anti-inflammatory effect are believed to be multifactorial, involving the inhibition of pro-inflammatory cytokines, scavenging of free radicals, and, most notably, the inhibition of cyclooxygenase (COX) enzymes. nih.govresearchgate.net Compounds like Bindarit, an indazole derivative, have been shown to inhibit the transcription of certain chemokines, which are crucial signaling proteins in the inflammatory process. nih.gov
Cyclooxygenase (COX) Enzyme Inhibition Mechanisms
A primary mechanism for the anti-inflammatory action of indazole analogues is the inhibition of cyclooxygenase (COX) enzymes. nih.gov The COX enzyme has two main isoforms, COX-1 and COX-2. nih.gov COX-1 is constitutively expressed and plays a role in physiological functions, whereas COX-2 is an inducible enzyme, with its expression significantly increasing at sites of inflammation. tandfonline.comnih.gov Therefore, selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to reduce gastrointestinal side effects associated with non-selective NSAIDs. nih.gov
Studies on various indazole series have focused on developing derivatives with high affinity and selectivity for the COX-2 enzyme. tandfonline.com Structural modifications to the indazole scaffold have yielded compounds with potent COX-2 inhibitory activity. For example, one study found that placing a 4-sulfonylaryl moiety at the N-2 position of the indazole ring resulted in better COX-2 inhibition compared to placing it at the C-3 position. tandfonline.com A specific derivative, compound 16 , exhibited an IC50 value of 0.409 µM for COX-2 and showed excellent selectivity over COX-1, with no significant inhibition of COX-1 detected at a concentration of 30 µM. tandfonline.com In vitro assays have confirmed that indazole derivatives can inhibit COX-2 in a concentration-dependent manner, with some compounds like 5-aminoindazole (B92378) showing maximum activity with IC50 values ranging from 12.32 to 23.42 µM. nih.gov
| Compound | Target Enzyme | Activity (IC50) | Selectivity Notes |
|---|---|---|---|
| Compound 16 (Indazole series) | COX-2 | 0.409 µM | Highly selective; no efficient inhibition of COX-1 detected at 30 µM. tandfonline.com |
| Compound 14 (Indazole series) | COX-2 | ~1 µM | Considered to have interesting activity. tandfonline.com |
| 5-Aminoindazole | COX-2 | 12.32–23.42 µM | Exhibited maximum activity among tested compounds in one study. nih.gov |
| Various Indazoles | COX-2 | - | Inhibition ranged from 68% to 78% at a concentration of 50 µM. nih.gov |
Neurobiological Target Interactions and Modulatory Effects
Indazole derivatives have emerged as a versatile scaffold for targeting various components of the central nervous system, showing potential in the treatment of neurodegenerative and neuropsychiatric disorders. researchgate.net Their neurobiological effects are often attributed to their ability to interact with and modulate the activity of key enzymes and receptors involved in neurotransmission and neuronal maintenance. researchgate.net
The structural framework of indazole allows for modifications that can lead to highly potent and selective inhibitors of specific enzymes. nih.gov Research has explored their application as inhibitors of cholinesterases and monoamine oxidases, enzymes that play critical roles in the progression of diseases like Alzheimer's and Parkinson's disease. researchgate.netnih.gov Furthermore, some indazole derivatives have demonstrated neuroprotective effects against cell death induced by amyloid-beta, suggesting a potential role in mitigating neurodegeneration. researchgate.net
Monoamine Oxidase (MAO) Inhibition
A significant area of research for indazole analogues is their potent and often selective inhibition of monoamine oxidase (MAO) enzymes. researchgate.net MAOs are flavoenzymes that metabolize neurotransmitter amines and exist in two isoforms, MAO-A and MAO-B. nih.gov The selective inhibition of MAO-B is a validated strategy for treating Parkinson's disease, as MAO-B activity increases with age and contributes to the production of reactive oxygen species. nih.gov
Numerous studies have identified indazole derivatives as highly effective MAO-B inhibitors. researchgate.net Specifically, substitutions at the C5 position of the indazole ring have yielded compounds with exceptional potency, with IC50 values in the sub-micromolar and even nanomolar range (0.0025–0.024 µM). researchgate.net For example, N-unsubstituted and N1-methylated indazole-5-carboxamides have been identified as best-in-class MAO-B inhibitors, exhibiting subnanomolar potency (pIC50 > 8.8) and a competitive, reversible mode of inhibition. nih.govnih.gov Molecular docking simulations have shown that the flexibility of certain indazole derivatives allows for better shape complementarity within the MAO-B enzymatic cleft. unina.it While most potent activity is seen against MAO-B, some derivatives have also shown submicromolar inhibition of MAO-A. researchgate.net
| Compound Series | Target Enzyme | Activity (IC50) | Notes |
|---|---|---|---|
| C5-Substituted Indazoles | MAO-B | 0.0025–0.024 µM | Particularly potent inhibition. researchgate.net |
| Indazole Derivative 5c | MAO-A | 0.745 µM | Submicromolar inhibition. researchgate.net |
| Indazole-5-carboxamides | MAO-B | Subnanomolar (pIC50 > 8.8) | Highly potent, selective, reversible, and competitive inhibitors. nih.govnih.gov |
| 1,2,4-Oxadiazole-substituted 1H-indazole (Compound 20) | MAO-B | 52 nM | Potent and selective inhibitor. unina.it |
Leucine-Rich Repeat Kinase 2 (LRRK2) Antagonism
The indazole scaffold is a recognized pharmacophore in the development of inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2), a kinase implicated in Parkinson's disease. acs.orgnih.gov Gain-of-function mutations in the LRRK2 gene are associated with an increased risk for developing the disease, making LRRK2 kinase inhibition a promising therapeutic strategy. acs.orgacs.org
High-throughput screening and subsequent medicinal chemistry efforts have identified various indazole-based series as potent LRRK2 inhibitors. acs.org For instance, research has led to the development of 3-(4-pyrimidinyl) indazole derivatives, such as MLi-2, which demonstrate high potency and selectivity for LRRK2. acs.orgresearchgate.net In vitro kinase assays against the G2019S mutant of LRRK2 showed an IC₅₀ of 0.76 nM for MLi-2. researchgate.net Similarly, optimization of other N-heteroaryl indazole series has yielded advanced lead compounds with excellent potency and improved physicochemical properties for central nervous system penetration. nih.gov
These studies establish the indazole core as a critical structural motif for LRRK2 antagonism. The optimization process often involves modifying substituents on the indazole ring to enhance potency, selectivity against other kinases, and pharmacokinetic properties. researchgate.netnih.gov While direct in vitro data for this compound is not specified in the provided research, the extensive investigation into related indazole derivatives underscores the scaffold's potential as a foundation for potent LRRK2 inhibitors. acs.orgnih.govacs.orgnih.gov
Serotonin (B10506) 5-HT Receptors (e.g., 5-HT2A/2C) Affinity and Selectivity
Information regarding the direct in vitro affinity and selectivity of this compound or its closely related derivatives for serotonin 5-HT₂A and 5-HT₂C receptors is not available in the provided search results. While studies have been conducted on other indazole-containing compounds, such as indazole-piperazine hybrids, for multi-target activity including serotonin receptors, specific data for the this compound structure is absent. nih.gov
Other Emerging Biological Targets and Signaling Pathways
G Protein-Coupled Receptor (GPR) Modulation (e.g., GPR120, GPR40)
Based on the available search results, there is no direct information on the modulatory activity of this compound or its direct derivatives on G protein-coupled receptors GPR120 and GPR40. However, other distinct series of indazole derivatives, specifically indazole-6-phenylcyclopropylcarboxylic acids, have been identified as selective GPR120 agonists with demonstrated in vivo efficacy. researchgate.netnih.gov These findings validate the general indazole core as a viable scaffold for targeting GPR120, although the structure-activity relationships are specific to that particular chemical series and cannot be directly extrapolated to 1-benzyl-indazole derivatives. researchgate.net
Soluble Guanylate Cyclase (sGC) Stimulation
The 1-benzylindazole scaffold is famously represented by YC-1 (3-(5′-hydroxymethyl-2′-furyl)-1-benzylindazole), a well-characterized stimulator of soluble guanylate cyclase (sGC). nih.govnih.gov sGC is a key intracellular receptor for nitric oxide (NO) that catalyzes the conversion of GTP to the second messenger cyclic GMP (cGMP). nih.gov
YC-1 stimulates sGC through a unique, NO-independent mechanism. nih.gov It binds to an allosteric site on the enzyme, distinct from the NO-binding heme moiety. nih.govmdpi.com This interaction increases the maximal catalytic rate of sGC. nih.gov Furthermore, YC-1 sensitizes the enzyme to its gaseous activators, NO and carbon monoxide (CO). nih.gov It achieves this by slowing the dissociation rate of these ligands from the enzyme's heme group, thereby potentiating their stimulatory effect. nih.gov Studies have shown that YC-1's activation of sGC has both heme-dependent and heme-independent components; while it can partially activate the enzyme in the absence of the heme group, its activity is substantially increased when the heme is present. nih.gov
Table 1: Mechanistic Details of sGC Stimulation by YC-1 (a 1-Benzylindazole Derivative)
| Feature | Mechanism of Action | Reference |
| Binding Site | Binds to an allosteric site, not the heme pocket. | nih.govmdpi.com |
| NO-Dependence | Activates sGC independently of nitric oxide (NO). | nih.gov |
| Catalytic Effect | Increases the maximal catalytic rate of the enzyme. | nih.gov |
| Sensitization | Potentiates the stimulatory effects of NO and CO. | nih.gov |
| Ligand Dissociation | Reduces the dissociation rate of NO and CO from the heme group. | nih.gov |
| Heme Interaction | Does not directly interact with the heme group but activation is more substantial in its presence. | nih.govnih.gov |
Hypoxia-Inducible Factor-1 (HIF-1) Inhibition
In addition to its effects on sGC, the 1-benzylindazole derivative YC-1 is a potent inhibitor of Hypoxia-Inducible Factor-1 (HIF-1). oup.com HIF-1 is a critical transcription factor that allows tumor cells to adapt and survive in hypoxic (low-oxygen) environments. oup.comnih.gov The inhibitory action of YC-1 on HIF-1 is independent of its sGC-stimulating activity. oup.com
The mechanism of HIF-1 inhibition by YC-1 is multifaceted. In vitro studies in various cancer cell lines have shown that YC-1 prevents the accumulation of the HIF-1α subunit under hypoxic conditions. oup.comnih.gov This occurs at a post-transcriptional level, as YC-1 does not affect the mRNA level of HIF-1α but rather reduces its protein stability. oup.comnih.gov
Several pathways have been implicated in this effect:
Signaling Pathway Inhibition : YC-1 has been found to suppress the PI3K/Akt/mTOR signaling pathway, which is involved in regulating the translation of HIF-1α. aacrjournals.org
Functional Inactivation : YC-1 can inactivate the C-terminal transactivation domain (CAD) of HIF-1α. It does this by stimulating the binding of Factor Inhibiting HIF (FIH) to HIF-1α, which in turn prevents the recruitment of the p300 coactivator, a necessary step for transcriptional activity. aacrjournals.orgelsevierpure.com
Degradation : Some research suggests YC-1 accelerates HIF-1α degradation by targeting specific regions of the protein. aacrjournals.org
By inhibiting HIF-1α, YC-1 effectively reduces the expression of HIF-1 target genes, such as vascular endothelial growth factor (VEGF), which are crucial for tumor angiogenesis and adaptation to hypoxia. oup.comnih.gov
Table 2: Mechanisms of HIF-1 Inhibition by YC-1 (a 1-Benzylindazole Derivative)
| Mechanism | Description of Action | Reference |
| Protein Accumulation | Prevents the accumulation of the HIF-1α subunit under hypoxic conditions. | oup.comnih.gov |
| Transcriptional Level | Acts post-transcriptionally; does not affect HIF-1α mRNA levels. | nih.gov |
| PI3K/Akt/mTOR Pathway | Suppresses this signaling pathway to inhibit HIF-1α translation. | aacrjournals.org |
| Functional Inactivation | Stimulates FIH binding to HIF-1α, which blocks p300 coactivator recruitment and inactivates the transactivation domain. | aacrjournals.orgelsevierpure.com |
| Downstream Effects | Reduces the expression of HIF-1 target genes like VEGF. | oup.comnih.gov |
Structure Activity Relationship Sar Analysis of 1 Benzyl 4 Bromo 1h Indazole Derivatives
Impact of N1-Benzyl Substitution on Biological Potency and Selectivity
The N1-benzyl group is a critical determinant of the biological activity in many indazole-based compounds. Its presence and substitution pattern can profoundly influence potency and selectivity by affecting how the molecule fits into and interacts with its biological target.
Research on 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1), a compound known to stimulate soluble guanylate cyclase, provides significant insights into the role of the N1-benzyl moiety. nih.gov Structure-activity relationship studies have demonstrated that the aromatic ring at the N1 position is essential for a broad spectrum of activities, including antiplatelet aggregation. nih.gov The complete removal of the 1-benzyl group, replacing it with hydrogen, leads to a significant reduction in this activity, underscoring the importance of the benzyl (B1604629) substituent for the compound's pharmacological effects. nih.gov
Further investigations have focused on the impact of substituents on the benzyl ring itself. The position of these substituents is crucial. For instance, in a series of YC-1 analogs developed as inhibitors of hypoxia-inducible factor-1 (HIF-1), only substitutions at the ortho position of the benzyl ring resulted in improved inhibitory activity. nih.gov Conversely, placing the same substituents at the meta or para positions led to a decrease in potency. nih.gov This highlights a stringent steric and electronic requirement within the target's binding pocket for this part of the molecule.
The following table summarizes the effect of N1-benzyl ring substitution on the HIF-1 inhibitory activity of YC-1 derivatives. nih.gov
| Compound | N1-Benzyl Ring Substitution | IC₅₀ (μM) |
| 26a | ortho-Fluoro | 4.9 |
| 26e | ortho-Cyano | 8.7 |
| 26b | meta-Fluoro | 10 |
| 26c | para-Fluoro | 19 |
| 26f | para-Cyano | 26 |
These findings collectively indicate that the N1-benzyl group is not merely a scaffold component but an active participant in molecular recognition, where both its presence and its electronic/steric profile, dictated by substituent patterns, are key to modulating biological potency.
Influence of the C4-Bromine Atom on Pharmacological Profiles and Target Specificity
The bromine atom at the C4 position of the indazole ring exerts a significant electronic and steric influence, which can be leveraged to modulate pharmacological profiles and target specificity. As an electron-withdrawing group, the C4-bromine can alter the electronic distribution of the entire indazole ring system, thereby affecting its interactions with biological targets.
The C4 position has been identified as a critical site for substitution in the development of inhibitors for various enzymes. For example, in the pursuit of novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, a key target in cancer immunotherapy, SAR analyses have indicated that substituent groups at the 4-position of the 1H-indazole scaffold play a crucial role in inhibitory activity. rsc.org The bromine atom at this position can serve as a key interaction point or as a synthetic handle for introducing other functional groups through reactions like palladium-catalyzed cross-coupling. This allows for the systematic exploration of the chemical space around this position to optimize potency and selectivity.
The reactivity of the C4-bromine atom is central to its utility as a building block in medicinal chemistry. It enables the construction of carbon-carbon and carbon-heteroatom bonds, facilitating the synthesis of a diverse library of analogues for lead optimization. This strategic modification at the C4 position can lead to derivatives with tailored pharmacological profiles and improved specificity for their intended biological targets.
Role of Substituents at Other Indazole Core Positions (e.g., C3, C5, C6) on Activity
Substituents at other positions of the indazole core, such as C3, C5, and C6, are also pivotal in defining the biological activity and target selectivity of these derivatives. Medicinal chemistry campaigns have extensively explored these positions to fine-tune the pharmacological properties of indazole-based compounds.
C3 Position: The C3 position is frequently modified to introduce groups that can form key interactions with the target protein. In the development of IDO1 inhibitors, the presence of a suitably substituted carbohydrazide (B1668358) moiety at the C3 position of the indazole ring was found to be crucial for potent in vitro inhibitory activity. nih.gov For other targets, such as glucagon (B607659) receptors, the substitution at C3 can be more variable; some studies have noted that while a C3-methyl group is well-tolerated, an unsubstituted C3 position can also yield highly active compounds. nih.gov In some kinase inhibitors, hydrophilic groups at the C3 position have been found in active compounds. researchgate.net
C6 Position: The C6 position has been shown to be important for the activity of IDO1 inhibitors, where SAR analysis revealed that substituent groups at both the 4- and 6-positions largely affect inhibitory activity. rsc.org Similarly, for a series of fibroblast growth factor receptor 1 (FGFR1) inhibitors, a 6-(2,6-dichloro-3,5-dimethoxyphenyl) group on the indazole core was a key feature of the most potent compounds. nih.gov
The strategic placement of different functional groups at these positions allows for the optimization of interactions within the binding sites of various biological targets, as summarized in the table below.
| Target Enzyme | Key Indazole Position(s) | Effective Substituent(s) | Resulting Activity |
| IDO1 | C3 | Substituted carbohydrazide | Potent Inhibition nih.gov |
| IDO1 | C4, C6 | Various groups | Modulated Inhibition rsc.org |
| FGFR1 | C4, C6 | Carboxamide (C4), Aryl (C6) | Potent Inhibition nih.gov |
| Glucagon Receptor | C3, C6 | Aryl groups | Receptor Antagonism nih.gov |
This highlights the modular nature of the indazole scaffold, where modifications at different positions can be used to direct the compound's activity towards a specific biological target.
Conformational Analysis and Bioisosteric Replacements in Indazole Lead Optimization
Conformational analysis and bioisosteric replacement are powerful strategies used in lead optimization to enhance a compound's potency, selectivity, and pharmacokinetic properties. researchgate.net Bioisosteres are functional groups or molecules that have similar physical and chemical properties, which produce broadly similar biological effects. nih.gov This strategy is particularly effective for heterocyclic scaffolds like indazole.
A notable example involves the development of 1H-indazole-based inhibitors of human monoamine oxidase B (hMAO B), a target for neurodegenerative diseases. researchgate.net In this study, a bioisosteric replacement strategy was employed where an amide linker in a series of 5-substituted-1H-indazoles was replaced with a 1,2,4-oxadiazole (B8745197) ring. researchgate.net This modification resulted in the discovery of a highly potent and selective hMAO B inhibitor. researchgate.net
Molecular docking simulations provided insight into the success of this replacement. The 1,2,4-oxadiazole ring, compared to the more rigid amide it replaced, allowed for greater molecular flexibility. This enhanced flexibility enabled the compound to adopt a more favorable conformation within the enzymatic cleft of MAO B, leading to better shape complementarity and stronger binding. researchgate.net This demonstrates that bioisosteric replacement is not merely about mimicking shape and electronics but also about influencing the conformational freedom of the molecule to achieve an optimal fit with its biological target. researchgate.net
Relationship Between Molecular Descriptors and Biological Activity of Indazole Analogues
Quantitative Structure-Activity Relationship (QSAR) studies are employed to correlate the biological activity of a series of compounds with their physicochemical properties, which are quantified by molecular descriptors. beilstein-journals.org These descriptors can include parameters related to hydrophobicity (e.g., ClogP), electronics, and sterics, which are crucial for receptor-ligand interactions. researchgate.net
A specific QSAR study was conducted on a series of 40 indazole compounds to explore the structural features essential for the inhibition of SAH/MTAN (S-adenosyl homocysteine/methylthioadenosine nucleosidase), an enzyme involved in bacterial quorum sensing. nih.gov The validated QSAR model identified five key molecular descriptors that were crucial for predicting the inhibitory activity of these indazole derivatives. nih.gov
The essential descriptors identified in the study are listed below:
| Descriptor | Description | Importance for Activity |
| AATS1v | Average Broto-Moreau autocorrelation of a topological structure - lag 1 / weighted by van der Waals volumes | Crucial for predicting inhibitory mechanism nih.gov |
| RDF55m | Radial Distribution Function - 5.5 / weighted by mass | Crucial for predicting inhibitory mechanism nih.gov |
| E1s | 1st component accessibility directional WHIM index / weighted by I-state | Crucial for predicting inhibitory mechanism nih.gov |
| ATSC3s | Centred Broto-Moreau autocorrelation - lag 3 / weighted by I-state | Crucial for predicting inhibitory mechanism nih.gov |
| AATSC7s | Averaged centred Broto-Moreau autocorrelation - lag 7 / weighted by I-state | Crucial for predicting inhibitory mechanism nih.gov |
This QSAR analysis, complemented by molecular docking, revealed that these descriptors capture the essential structural and physicochemical properties required for the indazole compounds to effectively bind to and inhibit the SAH/MTAN enzyme. nih.gov Such models are invaluable in medicinal chemistry for rationally designing new, more potent analogues by optimizing these key molecular descriptors. mdpi.com
Future Perspectives and Research Directions in 1 Benzyl 4 Bromo 1h Indazole Chemistry
Development of Novel Indazole-Based Chemical Probes for Biological Research
The inherent properties of the indazole ring system make it an attractive scaffold for the design of chemical probes to investigate complex biological processes. While research has not exclusively focused on 1-Benzyl-4-bromo-1H-indazole for this purpose, the broader class of indazole derivatives has shown promise. For instance, some indazole analogues have been developed as fluorophores, suggesting their potential utility as fluorescent probes in cellular imaging and biochemical assays.
Furthermore, the development of highly specific inhibitors for biological targets is a key area of research. Indazole derivatives have been synthesized to act as potent and selective inhibitors for a range of enzymes and receptors. chemimpex.com Notably, derivatives of 4-bromo-1H-indazole have been investigated as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division. nih.gov This indicates that the this compound core could serve as a valuable starting point for creating targeted chemical probes to explore bacterial physiology or to validate FtsZ as a drug target. By functionalizing the core structure, researchers can introduce reporter tags, photo-crosslinkers, or affinity labels, thereby creating sophisticated tools for modern chemical biology.
Exploration of New Therapeutic Areas and Target Identification for Indazole Scaffolds
The indazole nucleus is a privileged scaffold, conferring a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govrsc.org This versatility opens up numerous avenues for the exploration of new therapeutic applications for derivatives of this compound.
Research into the broader indazole class has identified several key biological targets, as detailed in the table below. A significant finding is the investigation of 4-bromo-1H-indazole derivatives as potential antibacterial agents through the inhibition of FtsZ. nih.gov This provides a direct rationale for further exploring the antibacterial potential of this compound and its analogues. The benzyl (B1604629) group at the N-1 position and the bromo group at the C-4 position offer sites for modification to optimize potency, selectivity, and pharmacokinetic properties against this and other emerging therapeutic targets. The structural diversity achievable from this scaffold makes it a prime candidate for screening against a wide array of biological targets to uncover novel therapeutic opportunities.
| Therapeutic Area | Biological Target | Reference |
|---|---|---|
| Anticancer | Tyrosine Kinases (e.g., PDGFRβ, c-Kit, FLT3) | nih.gov |
| Anticancer | Epidermal Growth Factor Receptor (EGFR) | nih.gov |
| Anticancer | Bcr-Abl | nih.gov |
| Anticancer | Indoleamine 2,3-dioxygenase 1 (IDO1) | nih.gov |
| Anticancer | Extracellular signal-regulated kinase (ERK1/2) | nih.gov |
| Antibacterial | Filamentous temperature-sensitive protein Z (FtsZ) | nih.gov |
Advanced Synthetic Methodologies for Structurally Complex Indazole Architectures
This compound is not only a potential bioactive molecule but also a key synthetic intermediate for the construction of more elaborate chemical structures. chemimpex.com The future of its chemistry lies in leveraging advanced synthetic methodologies to build molecular complexity and diversity.
The synthesis of the core 1-benzyl-indazole structure relies on controlling the regioselectivity of N-alkylation, a well-documented challenge in indazole chemistry. beilstein-journals.org Modern synthetic protocols have established reliable conditions, often using specific bases and solvents like sodium hydride in tetrahydrofuran (B95107), to favor the desired N-1 isomer. beilstein-journals.org
Once the this compound scaffold is obtained, the bromine atom at the C-4 position serves as a versatile handle for a wide array of cross-coupling reactions. chim.it Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov These methods allow for the introduction of various aryl, heteroaryl, alkyl, and alkynyl groups at the C-4 position, enabling the systematic exploration of the chemical space around the indazole core. For instance, Suzuki coupling of bromo-indazoles with boronic acids is a common strategy to build complex biaryl structures, which are prevalent in many kinase inhibitors. rsc.orgnih.gov Future research will likely focus on applying novel and more efficient catalytic systems to further expand the synthetic utility of this important building block.
Integration of Computational and Experimental Approaches in Indazole Drug Discovery and Optimization
The synergy between computational and experimental techniques is revolutionizing drug discovery, and the development of indazole-based therapeutics is no exception. For a scaffold like this compound, integrating in silico methods from the outset can significantly accelerate the identification and optimization of lead compounds.
Computational tools are employed at various stages of the drug discovery pipeline. Virtual screening and molecular docking are used to predict the binding affinity and mode of interaction of indazole derivatives with specific biological targets, helping to prioritize compounds for synthesis. nih.govnih.gov For example, docking studies have been crucial in designing indazole-based inhibitors for targets like the renal cancer receptor and Bromodomain-containing Protein 4 (BRD4). nih.govnih.gov
Furthermore, Density Functional Theory (DFT) calculations provide deep insights into the electronic properties and reactivity of molecules, which can rationalize experimental outcomes such as the regioselectivity of alkylation reactions. beilstein-journals.orgresearchgate.net Quantitative Structure-Activity Relationship (QSAR) studies help in building predictive models that correlate chemical structures with biological activities, guiding the design of more potent analogues. The future development of derivatives from this compound will heavily rely on this iterative cycle of computational prediction, chemical synthesis, and biological evaluation to efficiently navigate the path toward optimized drug candidates. asianresassoc.org
| Computational Method | Application | Reference |
|---|---|---|
| Molecular Docking | Predicting binding modes and energies with biological targets (e.g., renal cancer receptor). | nih.gov |
| Virtual Screening | Identifying potential inhibitors from compound libraries for targets like BRD4. | nih.gov |
| Density Functional Theory (DFT) | Investigating physicochemical properties, electrostatic potential, and reaction mechanisms. | nih.govbeilstein-journals.orgresearchgate.net |
| Fukui Functions / NCI Analysis | Describing reactive sites and non-covalent interactions within the molecule. | niscpr.res.in |
Addressing Challenges in Regioselective Functionalization of Indazole Systems
A central challenge in indazole chemistry is achieving regioselectivity during functionalization, due to the multiple reactive sites on the heterocyclic ring system. The synthesis and further modification of this compound directly confront these challenges.
The first critical step is the regioselective N-alkylation to produce the N-1 isomer over the N-2 isomer. The outcome of this reaction is highly sensitive to the nature of the substituents on the indazole ring, the choice of electrophile, the base, and the solvent system. beilstein-journals.org Extensive studies have shown that for many substrates, using sodium hydride in THF provides high selectivity for the thermodynamically more stable N-1 product. beilstein-journals.org
Beyond N-alkylation, the regioselective functionalization of the benzene (B151609) portion of the indazole ring presents another significant hurdle. While the target compound already possesses a bromine at the C-4 position, introducing additional substituents at the remaining C-5, C-6, or C-7 positions requires precise control. Research has demonstrated methods for the direct and selective C-7 bromination of 4-substituted indazoles, which can then be used in subsequent cross-coupling reactions. nih.gov The development of novel catalysts and directing-group strategies is an active area of research aimed at overcoming the challenge of selectively functionalizing specific C-H bonds on the indazole scaffold. Mastering this regiocontrol is essential for creating structurally defined and complex indazole derivatives for biological evaluation. chim.it
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-Benzyl-4-bromo-1H-indazole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves bromination of 1-benzyl-1H-indazole using reagents like N-bromosuccinimide (NBS) under controlled conditions. Solvent choice (e.g., DMF or CHCl₃) and catalysts (e.g., Lewis acids) significantly impact regioselectivity and yield . For instance, microwave-assisted synthesis may reduce reaction time compared to conventional heating. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product. Yield optimization requires monitoring by TLC and adjusting stoichiometry of brominating agents.
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Analyze and NMR spectra to confirm substitution patterns (e.g., benzyl group at N1, bromine at C4). Discrepancies in peak splitting may indicate steric or electronic effects from substituents .
- HPLC : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>98%).
- Elemental Analysis : Compare calculated vs. experimental C, H, N, and Br percentages to confirm stoichiometry .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies between predicted and observed NMR peaks may arise from dynamic effects (e.g., rotational barriers in the benzyl group) or crystallographic disorder. Use variable-temperature NMR to probe conformational flexibility . For ambiguous cases, X-ray crystallography (via SHELXL refinement) provides definitive structural confirmation. Cross-validate with IR spectroscopy to identify functional groups (e.g., C-Br stretching at ~500 cm⁻¹) .
Q. How can X-ray crystallography with SHELX software refine the crystal structure of this compound?
- Methodological Answer : Collect high-resolution diffraction data (Mo-Kα radiation, λ = 0.71073 Å). Process data with SHELXT for space group determination and SHELXL for refinement. Address thermal motion artifacts by applying anisotropic displacement parameters. Validate using R-factor convergence (<5%) and check for twinning with PLATON . For example, a related brominated indazole (1-(4-Bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole) was resolved using this workflow, revealing π-π stacking interactions .
Q. What computational approaches predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density at C4-Br, indicating susceptibility to Suzuki-Miyaura coupling. Molecular docking (AutoDock Vina) can model interactions with catalytic Pd complexes. Compare Hirshfeld charge distribution with experimental reaction rates to identify optimal catalysts (e.g., Pd(PPh₃)₄) .
Q. How do steric and electronic effects of the benzyl group influence the compound’s biological or catalytic activity?
- Methodological Answer : Synthesize analogs (e.g., replacing benzyl with methyl or aryl groups) and compare activity in assays (e.g., enzyme inhibition). Use Hammett plots to correlate substituent σ values with reaction rates. For example, bulky benzyl groups may hinder access to active sites in target proteins, as seen in docking studies of similar triazole-indazole hybrids .
Handling and Safety Considerations
Q. What safety protocols are essential when handling brominated indazoles like this compound?
- Methodological Answer : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact. Brominated compounds may release HBr under heat; neutralize spills with sodium bicarbonate. Store in amber vials at -20°C to prevent photodegradation. Refer to SDS guidelines for disposal (e.g., incineration with scrubbers) .
Data Management and Reproducibility
Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?
- Methodological Answer : Document all reaction parameters (temperature, solvent purity, catalyst batch) in electronic lab notebooks. Share raw spectral data (NMR, HPLC) in open repositories (e.g., Zenodo). Use standardized calibration for instrumentation and reference internal controls (e.g., known indazole derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
